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Compound of Interest

Compound Name: BFH772

Cat. No.: B1666941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BFH772 is a potent, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2

(VEGFR2), a key mediator of angiogenesis. With a half-maximal inhibitory concentration (IC50)

of 3 nM against VEGFR2 kinase, BFH772 demonstrates significant promise in therapeutic

applications where inhibition of blood vessel formation is desirable.[1] However, a

comprehensive understanding of its selectivity profile is crucial for predicting potential off-target

effects and ensuring therapeutic safety and efficacy. This guide provides a comparative

analysis of the cross-reactivity of BFH772 with other receptor tyrosine kinases (RTKs),

supported by available experimental data.

Selectivity Profile of BFH772
BFH772 exhibits a high degree of selectivity for VEGFR2. While it potently inhibits VEGFR2, its

activity against a panel of other kinases is significantly lower. The following table summarizes

the known IC50 values of BFH772 against various kinases.
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Kinase Target IC50 (nM)
Fold-Selectivity vs.
VEGFR2

VEGFR2 3 1

PDGFR 30 - 160 10 - 53

KIT 30 - 160 10 - 53

RET 30 - 160 10 - 53

B-RAF >120 >40

TIE-2 >120 >40

EGFR >500 >167

ERBB2 (HER2) >500 >167

INS-R >500 >167

IGF-1R >500 >167

BCR-ABL >500 >167

Data compiled from publicly

available sources.[1]

As the data indicates, BFH772 is highly selective for VEGFR2. While it shows some inhibitory

activity against PDGFR, KIT, and RET in the nanomolar range, the potency is at least 10-fold

lower than for VEGFR2.[1] Its activity against other RTKs such as EGFR, HER2, INS-R, and

IGF-1R, as well as the cytoplasmic tyrosine kinase BCR-ABL, is negligible, with IC50 values

exceeding 500 nM.[1]

Experimental Protocols
The determination of the inhibitory activity of BFH772 against various kinases is typically

performed using biochemical and cell-based assays. Below are detailed methodologies for

these key experiments.

Biochemical Kinase Inhibition Assay
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This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified

kinase.

Objective: To determine the IC50 value of BFH772 against a panel of purified receptor tyrosine

kinases.

Methodology:

Reagents and Materials:

Purified recombinant human kinase enzymes (e.g., VEGFR2, PDGFRβ, c-KIT, etc.)

Kinase-specific peptide substrate

Adenosine triphosphate (ATP), [γ-³³P]ATP

BFH772 (serial dilutions)

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

96-well or 384-well assay plates

Filter mats or scintillation plates

Scintillation counter

Procedure:

A reaction mixture containing the purified kinase, its specific substrate, and assay buffer is

prepared.

Serial dilutions of BFH772 (or vehicle control, e.g., DMSO) are added to the wells of the

assay plate.

The kinase reaction is initiated by the addition of a mixture of cold ATP and [γ-³³P]ATP.

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to

allow for substrate phosphorylation.
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The reaction is terminated by the addition of a stop solution (e.g., EDTA).

The phosphorylated substrate is captured on a filter mat or in a scintillation plate.

The amount of incorporated radiolabel is quantified using a scintillation counter.

The percentage of kinase inhibition for each BFH772 concentration is calculated relative

to the vehicle control.

IC50 values are determined by fitting the data to a dose-response curve using non-linear

regression analysis.

Biochemical Assay Workflow

Prepare Kinase Reaction Mix
(Kinase, Substrate, Buffer)

Add BFH772
(Serial Dilutions)

Initiate Reaction
(Add ATP/[γ-³³P]ATP) Incubate Terminate Reaction

(Add Stop Solution) Capture Phosphorylated Substrate Quantify Radioactivity Calculate IC50

Click to download full resolution via product page

Biochemical Kinase Assay Workflow

Cell-Based Receptor Tyrosine Kinase
Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the ligand-induced

autophosphorylation of a receptor tyrosine kinase in a cellular context.

Objective: To determine the cellular potency of BFH772 in inhibiting VEGFR2

autophosphorylation.

Methodology:

Reagents and Materials:

Human umbilical vein endothelial cells (HUVECs) or other suitable cell lines endogenously

expressing the target RTK.
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Cell culture medium and supplements.

Recombinant human VEGF (or other appropriate ligand).

BFH772 (serial dilutions).

Lysis buffer (containing protease and phosphatase inhibitors).

Antibodies:

Primary antibody against the phosphorylated form of the target RTK (e.g., anti-phospho-

VEGFR2).

Primary antibody against the total form of the target RTK (for normalization).

Horseradish peroxidase (HRP)-conjugated secondary antibody.

Enzyme-linked immunosorbent assay (ELISA) plates or Western blot apparatus.

Chemiluminescent substrate.

Plate reader or imaging system.

Procedure:

Cells are seeded in 96-well plates or culture dishes and grown to a suitable confluency.

Cells are serum-starved for a period to reduce basal RTK activity.

Cells are pre-incubated with serial dilutions of BFH772 or vehicle control.

The target RTK is stimulated by the addition of its specific ligand (e.g., VEGF for

VEGFR2).

After a short incubation period, the cells are lysed to release cellular proteins.

The concentration of total protein in each lysate is determined for normalization.
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The level of phosphorylated RTK and total RTK is quantified using ELISA or Western

blotting.

For ELISA, cell lysates are added to wells coated with a capture antibody for the total

RTK. The phosphorylated RTK is then detected using a specific primary antibody followed

by an HRP-conjugated secondary antibody and a chemiluminescent substrate.

The percentage of inhibition of ligand-induced autophosphorylation is calculated for each

BFH772 concentration.

IC50 values are determined by plotting the percentage of inhibition against the logarithm

of the BFH772 concentration.
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Cell-Based Autophosphorylation Assay
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Cell-Based Autophosphorylation Assay Workflow
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Signaling Pathway Context
BFH772 primarily targets the VEGFR2 signaling pathway, which is a critical regulator of

angiogenesis.
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Simplified VEGFR2 Signaling Pathway Inhibition by BFH772
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Conclusion
The available data robustly demonstrates that BFH772 is a highly selective inhibitor of

VEGFR2. Its cross-reactivity with other receptor tyrosine kinases is significantly lower,

suggesting a favorable selectivity profile. The provided experimental protocols offer a

foundation for researchers to independently verify these findings and further explore the

pharmacological properties of BFH772. This information is critical for the continued

development and potential clinical application of BFH772 as a targeted anti-angiogenic therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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